4-Defluoro-4-hydroxy Gefitinib 4-Defluoro-4-hydroxy Gefitinib 4-Defluoro-4-hydroxy Gefitinib is a metabolite of Gefitinib.
Brand Name: Vulcanchem
CAS No.: 847949-50-2
VCID: VC21347220
InChI: InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26)
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4
Molecular Formula: C22H25ClN4O4
Molecular Weight: 444.9 g/mol

4-Defluoro-4-hydroxy Gefitinib

CAS No.: 847949-50-2

Cat. No.: VC21347220

Molecular Formula: C22H25ClN4O4

Molecular Weight: 444.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Defluoro-4-hydroxy Gefitinib - 847949-50-2

CAS No. 847949-50-2
Molecular Formula C22H25ClN4O4
Molecular Weight 444.9 g/mol
IUPAC Name 2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol
Standard InChI InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26)
Standard InChI Key IQWXTDMHBQBADK-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4

PropertyGefitinib4-Defluoro-4-Hydroxy Gefitinib
Chemical ModificationParent compoundFluorine replaced with hydroxyl group
Alternative NameN-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine2-Chloro-4-((7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-yl)amino)phenol
Primary UseTreatment of NSCLC with specific EGFR mutations Industrial and scientific research
Mechanism of ActionEGFR tyrosine kinase inhibitor Not specified in available literature
Clinical StatusApproved drug for NSCLC Research compound

Context: Gefitinib and EGFR Tyrosine Kinase Inhibitors

To better understand the potential significance of 4-Defluoro-4-Hydroxy Gefitinib, it is helpful to consider the context of its parent compound, Gefitinib.

Gefitinib (marketed as Iressa) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that became available in Japan in 2002 for the treatment of non-small cell lung cancer (NSCLC) . It functions by inhibiting EGFR signaling, which is often dysregulated in various cancers, particularly NSCLC. EGFR is a transmembrane receptor tyrosine kinase that, when activated, triggers signaling pathways involved in cell proliferation, survival, and differentiation. In many cancers, EGFR signaling is abnormally activated, making it an important therapeutic target.

A key breakthrough in the clinical application of Gefitinib was the discovery that its efficacy is strongly associated with the presence of specific mutations in the EGFR gene. Patients with certain EGFR mutations, particularly deletions in exon 19 and missense mutations in exon 21, show response rates of over 80% to Gefitinib treatment . This discovery has led to the targeted use of Gefitinib in patients with EGFR-mutated NSCLC.

Table 2. Key Clinical Trials of Gefitinib for NSCLC Treatment

Trial NamePopulationKey FindingsReference
IDEAL-1Previously treated NSCLC patientsResponse rate: 18.4% (250 mg/day) vs 19% (500 mg/day)
IDEAL-2Previously treated NSCLC patientsResponse rate: 11.8% (250 mg/day) vs 8.8% (500 mg/day)
INTACT-1 & 2Untreated advanced NSCLCNo additional benefit of gefitinib when combined with standard chemotherapy
IPASSNonsmokers or slight smokers with untreated, advanced adenocarcinomaSuperior progression-free survival with gefitinib compared to carboplatin/paclitaxel in EGFR mutation-positive patients
WJTOG3405EGFR mutation-positive patientsConfirmed efficacy of gefitinib in EGFR mutation-positive population
NEJ002EGFR mutation-positive patientsConfirmed efficacy of gefitinib in EGFR mutation-positive population

Several key clinical trials, including IPASS (IRESSA Pan-Asia Study), WJTOG3405, and NEJ002, have demonstrated the efficacy of Gefitinib in patients with EGFR mutations, showing improved progression-free survival compared to traditional chemotherapy . The IPASS study was particularly significant, showing that Gefitinib reduced the risk of disease progression by 52% compared with carboplatin/paclitaxel combination chemotherapy in patients with EGFR mutations .

Challenge with GefitinibPotential Research Question for 4-Defluoro-4-Hydroxy GefitinibRationale
Acquired resistanceDoes the hydroxyl substitution help overcome resistance mechanisms?Structural modifications may alter binding to mutated EGFR
Interstitial pneumonia (adverse effect)Does the hydroxyl substitution reduce risk of this adverse effect?Chemical modifications can alter toxicity profiles
Limited blood-brain barrier penetrationDoes the hydroxyl substitution affect central nervous system penetration?Hydroxyl groups can alter a compound's ability to cross the blood-brain barrier
Pharmacokinetic optimizationHow does the hydroxyl substitution affect absorption, distribution, metabolism, and excretion?Hydroxyl groups typically increase water solubility compared to fluorine

Chemical modifications of established drugs are a common approach in pharmaceutical research to enhance efficacy, reduce side effects, or overcome resistance. In the case of EGFR tyrosine kinase inhibitors, researchers have developed several generations of compounds, each addressing limitations of previous generations.

Given the context of Gefitinib research, potential areas of investigation for 4-Defluoro-4-Hydroxy Gefitinib might include:

  • Activity against EGFR mutations associated with resistance to Gefitinib, such as the T790M mutation which accounts for approximately 50% of acquired resistance cases to first-generation EGFR inhibitors.

  • Improved pharmacokinetic properties compared to Gefitinib. Nakamura et al. reported that the blood concentration of Gefitinib correlated with progression-free survival, suggesting that maintaining optimal drug levels is important for efficacy .

  • Reduced incidence of adverse effects, particularly interstitial pneumonia, which is a serious adverse reaction associated with Gefitinib .

  • Application in combination therapies with other cancer treatments to address heterogeneous resistance mechanisms.

  • Potential activity against brain metastases. Some studies have indicated that Gefitinib might be effective for patients with lung adenocarcinoma and asymptomatic synchronous brain metastasis due to its ability to reach a high intratumor concentration .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator